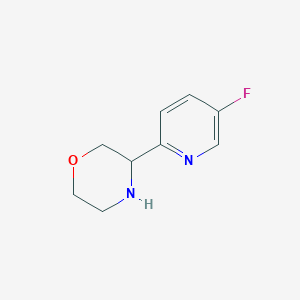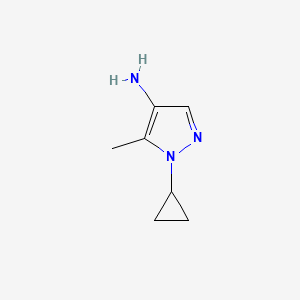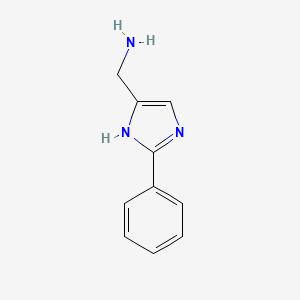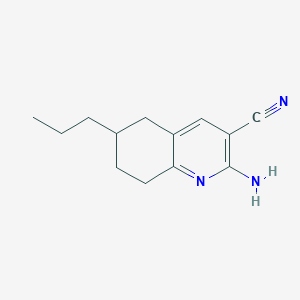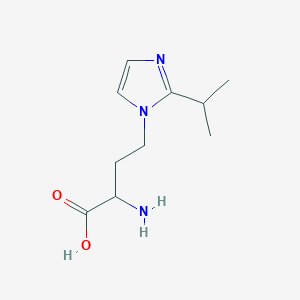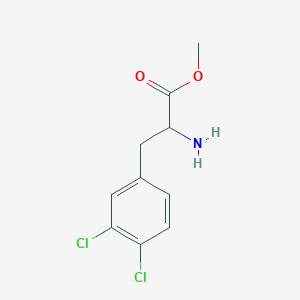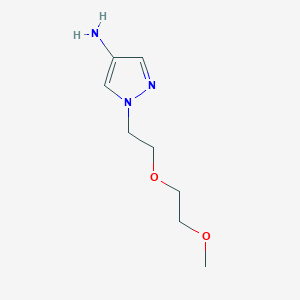![molecular formula C9H17NO B13631107 3-Aminobicyclo[3.3.1]nonan-1-ol](/img/structure/B13631107.png)
3-Aminobicyclo[3.3.1]nonan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobicyclo[331]nonan-1-ol is a bicyclic amine alcohol compound with a unique structure that includes a bicyclo[331]nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol typically involves the Ritter reaction, where a bicyclo[3.3.1]nonan-3-ol derivative reacts with trimethylsilyl cyanide under acidic conditions to form the desired amine . Another method involves the reduction of bicyclo[3.3.1]nonan-3-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminobicyclo[3.3.1]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[3.3.1]nonane derivatives, ketones, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-Aminobicyclo[3.3.1]nonan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-Aminobicyclo[3.3.1]nonan-1-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonan-3-ol: A similar compound with a hydroxyl group instead of an amine group.
3-Amino-3-methylbicyclo[3.3.1]nonane: A methyl-substituted derivative with similar structural features.
Uniqueness
3-Aminobicyclo[3.3.1]nonan-1-ol is unique due to its combination of an amine and hydroxyl group within a rigid bicyclic framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
3-aminobicyclo[3.3.1]nonan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-8-4-7-2-1-3-9(11,5-7)6-8/h7-8,11H,1-6,10H2 |
InChI-Schlüssel |
XLDHKXYUHLQDDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC(C1)(C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


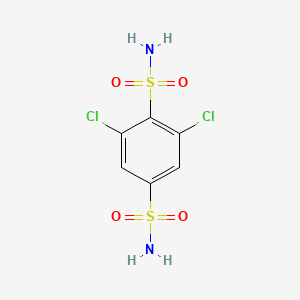
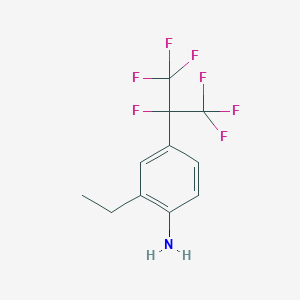
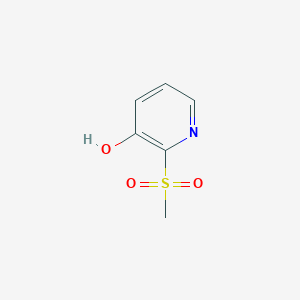
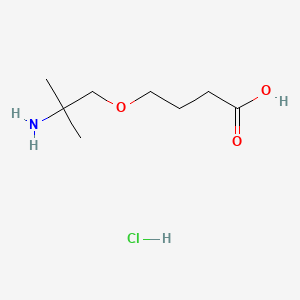
![Hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B13631041.png)


